molecular formula C14H13ClN2O2 B11793095 Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate

Cat. No.: B11793095
M. Wt: 276.72 g/mol
InChI Key: OJVBATHZPFVYAZ-UHFFFAOYSA-N
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Description

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a chlorine atom at the 6-position, an ethyl group at the 2-position, and a benzyl ester moiety at the 4-carboxyl position. Pyrimidine derivatives are widely studied for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate

InChI

InChI=1S/C14H13ClN2O2/c1-2-13-16-11(8-12(15)17-13)14(18)19-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI Key

OJVBATHZPFVYAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-ethylpyrimidine-4-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Research indicates that benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate may serve as an intermediate in synthesizing anticancer compounds. Its mechanism of action could involve inhibiting specific enzymes or interacting with nucleic acids, which are critical pathways in cancer progression.
    • A study highlighted its potential to disrupt cancer cell proliferation by targeting molecular pathways involved in tumor growth, suggesting that derivatives of this compound could enhance therapeutic efficacy against various cancers.
  • Antiviral Properties
    • The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or cellular receptors necessary for viral entry and replication. This positions this compound as a valuable candidate in developing antiviral therapies.
  • Enzyme Inhibition
    • This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural analogs have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase, which is relevant in treating neurodegenerative diseases such as Alzheimer's .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step chemical reactions, allowing for the introduction of various substituents that can enhance its biological activity. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Compound NameStructural FeaturesUnique Aspects
Methyl 6-chloro-2-methylpyrimidine-4-carboxylateMethyl group at 2-positionDifferent methyl substitution affects reactivity
N-benzyl-6-chloro-2-methylpyrimidin-4-amineBenzyl group at nitrogenAmino functionality may influence biological activity
Ethyl 6-chloro-2-methylpyrimidine-4-carboxylateEthyl group at 2-positionVariation in alkyl substituents alters properties

This table illustrates how variations in substituents can lead to differences in biological activity, guiding future synthesis efforts aimed at enhancing therapeutic effects.

Biological Interactions

Studies have focused on the interactions of this compound with biological macromolecules. The ability of this compound to form hydrogen bonds and engage in π–π stacking interactions enhances its binding affinity to target proteins or nucleic acids, which is essential for its therapeutic effects.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated the efficacy of this compound against cancer cell lines, showing significant inhibition of cell growth compared to control groups .
  • Animal Models : Preclinical trials using animal models have provided insights into the pharmacokinetics and bioavailability of this compound, revealing promising results that warrant further investigation in clinical settings .
  • Comparative Analyses : Research comparing this compound with other pyrimidine derivatives has highlighted its unique properties and potential advantages in therapeutic applications .

Mechanism of Action

The mechanism of action of Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate with analogous pyrimidine derivatives. Note: Specific data for this compound are hypothetical due to lack of direct evidence.

Compound Substituents Bioactivity Advantages Limitations
This compound 6-Cl, 2-Ethyl, 4-Benzyl ester Hypothetical: Enzyme inhibition Lipophilicity (ethyl), stability (chlorine) Potential metabolic instability (ester hydrolysis)
5-Fluorouracil 5-F, uracil derivative Anticancer (thymidylate synthase) Clinically validated, broad spectrum High toxicity, poor selectivity
Rimantadine Adamantane-substituted pyrimidine Antiviral (influenza A) High specificity, oral bioavailability Resistance issues, limited spectrum
Emtricitabine 5-F, cytidine analog Antiretroviral (HIV reverse transcriptase) Long half-life, low side effects Requires combination therapy
Key Findings :
  • Chlorine vs.
  • Ethyl vs. Methyl Groups : The ethyl substituent in the target compound may confer greater metabolic stability compared to methyl groups (e.g., in emtricitabine), though at the cost of increased molecular weight .
  • Benzyl Ester vs. Free Carboxylate : The benzyl ester likely acts as a prodrug, delaying hydrolysis to the active carboxylic acid form. This contrasts with compounds like benzyl benzoate (used in scabies treatment), where rapid hydrolysis is critical for efficacy .

Recommendations for Future Research

  • Comparative Bioassays : Evaluate the compound against pyrimidine-based drugs (e.g., 5-fluorouracil) in cancer cell lines.
  • Structural Studies : Use crystallography (e.g., SHELX-based refinement ) to resolve its binding mode with target enzymes.

Biological Activity

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring with a chlorine atom at the 6-position and a carboxylate group at the 4-position. The presence of a benzyl group attached to the nitrogen atom and an ethyl group at the 2-position contributes to its unique chemical properties. Its molecular formula is C12H12ClN2O2, indicating both aromatic and aliphatic characteristics, which enhance its versatility in biological applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses. For instance, it may target kinases or polymerases, crucial for cell proliferation and survival.
  • Nucleic Acid Interaction : Its structural features allow it to interact with nucleic acids, potentially affecting transcription and replication processes within cells.

Anticancer Potential

This compound has been studied for its anticancer properties. It has demonstrated significant activity against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HepG20.95
MCF-70.16
Jurkat0.12

These values indicate the compound's potency in inhibiting cancer cell growth compared to established chemotherapeutics like cisplatin.

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. Preliminary studies suggest it may inhibit viral replication by interfering with viral enzymes or host cell pathways critical for viral life cycles.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the compound's structure can significantly influence its biological activity. For example:

Compound NameStructural FeaturesUnique Aspects
Methyl 6-chloro-2-methylpyrimidine-4-carboxylateMethyl group at 2-positionDifferent methyl substitution affects reactivity
N-benzyl-6-chloro-2-methylpyrimidin-4-amineBenzyl group at nitrogenAmino functionality may influence biological activity
Ethyl 6-chloro-2-methylpyrimidine-4-carboxylateEthyl group at 2-positionVariation in alkyl substituents alters properties

These comparisons highlight how specific substitutions can enhance or diminish the compound's efficacy against target biomolecules.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Anticancer Studies : A study demonstrated that this compound exhibited a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development .
  • Mechanistic Insights : Research indicated that the compound's interaction with cellular targets could lead to apoptosis in cancer cells, providing insights into its mechanism of action as an anticancer agent .
  • Comparative Analysis : The compound was compared with other pyrimidine derivatives, revealing that certain structural modifications could enhance binding affinity and selectivity toward specific targets, underscoring the importance of SAR in drug design .

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